molecular formula C17H20ClNO B15144287 Chlophedianol-13C6

Chlophedianol-13C6

Cat. No.: B15144287
M. Wt: 295.75 g/mol
InChI Key: WRCHFMBCVFFYEQ-SUUGCTGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlophedianol-13C6 involves the incorporation of carbon-13 into the Chlophedianol molecule. This is typically achieved through isotopic labeling techniques, where stable heavy isotopes of carbon are incorporated into the drug molecule . The specific synthetic routes and reaction conditions for this compound are not widely published, but they generally follow the principles of organic synthesis and isotopic labeling.

Industrial Production Methods

Industrial production of this compound would involve large-scale synthesis using isotopic labeling techniques. The process would require specialized equipment and conditions to ensure the incorporation of carbon-13 into the Chlophedianol molecule. The production would also need to adhere to strict quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlophedianol-13C6, like its non-labeled counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific type of reaction being carried out. For example:

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of this compound could result in the formation of a ketone or aldehyde, while reduction could result in the formation of an alcohol .

Scientific Research Applications

Chlophedianol-13C6 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlophedianol-13C6 is unique due to its isotopic labeling with carbon-13, which makes it particularly useful in scientific research applications. This labeling allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of the compound in biological systems .

Properties

Molecular Formula

C17H20ClNO

Molecular Weight

295.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-3-(dimethylamino)propan-1-ol

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/i3+1,4+1,5+1,8+1,9+1,14+1

InChI Key

WRCHFMBCVFFYEQ-SUUGCTGRSA-N

Isomeric SMILES

CN(C)CCC(C1=CC=CC=C1Cl)([13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O

Origin of Product

United States

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